molecular formula C9H12N2O B7807862 4-[(Methylamino)methyl]benzamide

4-[(Methylamino)methyl]benzamide

Cat. No.: B7807862
M. Wt: 164.20 g/mol
InChI Key: SHUXPGPTJHNZOB-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]benzamide is a benzamide derivative featuring a methylaminomethyl substituent at the para position of the benzamide core. Benzamides are characterized by a carbonyl group linked to an amine, and substitutions on the aromatic ring or the amide nitrogen significantly influence their physicochemical and biological properties .

Properties

IUPAC Name

4-(methylaminomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-6-7-2-4-8(5-3-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUXPGPTJHNZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylamino)methyl]benzamide typically involves the reaction of 4-formylbenzoic acid with methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The general reaction scheme is as follows:

  • Formation of Imine Intermediate

    • React 4-formylbenzoic acid with methylamine in the presence of a suitable solvent (e.g., ethanol) at room temperature.
    • The reaction mixture is stirred for several hours to ensure complete conversion to the imine intermediate.
  • Reduction of Imine Intermediate

    • The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
    • The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Opioid Receptor Research
4-[(Methylamino)methyl]benzamide derivatives have been investigated for their interactions with opioid receptors, particularly in the context of developing new analgesics. Research has shown that modifications to the benzamide structure can influence binding affinity and selectivity for mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR). For instance, studies have demonstrated that certain derivatives exhibit moderate agonist activity at MOR, suggesting their potential as pain management therapies .

1.2 Radiotracer Development
The compound has been utilized as a scaffold for the development of radiotracers for positron emission tomography (PET). Specifically, derivatives of this compound have been labeled with fluorine-18 to create radioligands that allow for non-invasive imaging of opioid receptor occupancy in vivo. This application is crucial for understanding the pharmacokinetics and dynamics of opioid medications .

Pharmacological Applications

2.1 Analgesic Properties
Research indicates that this compound analogs possess analgesic properties due to their interaction with opioid receptors. The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzamide moiety enhance analgesic efficacy while reducing side effects commonly associated with traditional opioids .

2.2 Anticancer Activity
Some studies have explored the anticancer potential of benzamide derivatives, including this compound. These compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and efficacy vary depending on the chemical modifications made to the base structure .

Synthetic Applications

3.1 Intermediate in Organic Synthesis
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its functional groups allow for further chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals .

3.2 Chemical Reactions
The compound can participate in various chemical reactions, including acylation and alkylation processes, facilitating the creation of diverse chemical entities used in drug discovery and development .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal ChemistryOpioid receptor researchModerate agonist activity at MOR; potential analgesics
Radiotracer developmentUsed to create PET radioligands for imaging
PharmacologicalAnalgesic propertiesStructure modifications enhance efficacy
Anticancer activityInhibits proliferation; induces apoptosis
Synthetic ChemistryIntermediate in organic synthesisVersatile building block for pharmaceuticals
Participation in chemical reactionsUseful in acylation and alkylation processes

Case Studies

Case Study 1: Opioid Receptor Binding Affinity
A study evaluated various derivatives of this compound for their binding affinity to opioid receptors using CHO cells transfected with MOR, DOR, and KOR. Results indicated that specific substitutions significantly altered binding affinities, with some compounds showing high selectivity towards MOR, which is critical for developing safer analgesics .

Case Study 2: PET Imaging Studies
In another study focusing on PET imaging, researchers synthesized fluorinated derivatives of this compound and assessed their pharmacokinetics in small animal models. The findings highlighted the rapid distribution and elimination profiles of these radioligands, confirming their utility in studying opioid receptor dynamics in vivo .

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal chemistry, it is often designed to target specific proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Number 1471244

one million four hundred seventy one thousand two hundred forty four

Properties of the number 1471244

| Factorization | 2 * 2 * 41 * 8971

Divisors | 1, 2, 4, 41, 82, 164, 8971, 17942, 35884, 367811, 735622, 1471244 Count of divisors | 12 Sum of divisors | 2637768 Previous integer | 1471243 Next integer | 1471245 Is prime? | NO Previous prime | 1471219 Next prime | 1471271 1471244th prime | 23389897 Is a Fibonacci number? | NO Is a Bell number? | NO Is a Catalan number? | NO Is a factorial? | NO Is a regular number? | NO Is a perfect number? | NO Is a palindrome? | NO Polygonal number (s < 11)? | NO Binary | 101100111001100001100 Octal | 5471414 Duodecimal | 5ab4b8 Hexadecimal | 16730c Square | 2164558907536 Square root | 1212.9484737556 Natural logarithm | 14.20161891704 Decimal logarithm | 6.1676847001255 Sine | -0.27190724250002 Cosine | -0.96232346815088 | Tangent | 0.28255285100474

Biological Activity

4-[(Methylamino)methyl]benzamide, also known as N-cyclopropyl-4-[(methylamino)methyl]benzamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzamide core with a methylamino side chain. Its molecular formula is C10H12N2OC_{10}H_{12}N_2O and it has a molecular weight of approximately 176.22 g/mol. The presence of the methylamino group contributes to its pharmacological properties, making it an interesting candidate for further research.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the areas of:

  • Antiviral Activity : It has been studied for its potential to inhibit viral infections, including those caused by the Ebola and Marburg viruses. Compounds derived from this structure have shown effective inhibition of viral entry with EC50 values below 10 µM against these viruses .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, with specific modifications enhancing their efficacy against various cancer cell lines .
  • Neurological Effects : The compound's interactions with receptors involved in neurological disorders indicate potential applications in treating conditions such as depression and anxiety.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzamide Core : Starting from 4-bromomethylbenzoic acid esters, which are reacted with cyclic amines.
  • Amide Formation : The resulting intermediates are converted to amides through coupling reactions.
  • Purification : Final products are purified to ensure high yield and purity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has focused on various structural modifications to enhance selectivity and potency:

Modification Effect on Activity
Addition of cyclic aminesIncreases potency against viral infections
Variation in the benzamide substituentsAlters receptor binding affinity
Introduction of halogen groupsEnhances overall stability and bioavailability

Case Studies

  • Ebola Virus Inhibition : A study highlighted the effectiveness of a series of 4-(aminomethyl)benzamide derivatives in inhibiting Ebola virus entry, showcasing the potential of these compounds as therapeutic agents during outbreaks .
  • Antiviral Screening Against HBV : Another investigation into related compounds demonstrated significant anti-HBV activity, indicating that structural analogs could be developed for treating hepatitis B infections .
  • Cytotoxicity Studies : In vitro assays revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential role as anticancer agents .

Q & A

Q. How can this compound serve as a scaffold for designing polypharmacology agents?

  • Methodological Answer : Introduce substituents (e.g., halogens, sulfonamides) at the benzamide core to modulate selectivity across targets. Molecular docking (AutoDock Vina) against multiple protein structures (e.g., kinases, GPCRs) can prioritize derivatives, followed by SPR biosensing to validate binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.